Cas no 1241682-38-1 ((1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine)
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine
- (R)-1-(3-Fluoro-4-methylphenyl)ethanamine
- (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine
- (AlphaR)-3-fluoro-alpha,4-dimethylbenzenemethanamine
- (1R)-1-(3-FLUORO-4-METHYLPHENYL)ETHYLAMINE
- Benzenemethanamine, 3-fluoro-α,4-dimethyl-, (αR)-
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- MDL: MFCD06762069
- Inchi: 1S/C9H12FN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1
- InChI Key: LTXLBDDARARPQF-SSDOTTSWSA-N
- SMILES: FC1=C(C)C=CC(=C1)[C@@H](C)N
Computed Properties
- Exact Mass: 153.095
- Monoisotopic Mass: 153.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 26
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-226943-0.05g |
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1241682-38-1 | 95% | 0.05g |
$695.0 | 2024-06-20 | |
| Enamine | EN300-226943-0.1g |
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1241682-38-1 | 95% | 0.1g |
$729.0 | 2024-06-20 | |
| Enamine | EN300-226943-0.25g |
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1241682-38-1 | 95% | 0.25g |
$762.0 | 2024-06-20 | |
| Enamine | EN300-226943-0.5g |
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1241682-38-1 | 95% | 0.5g |
$795.0 | 2024-06-20 | |
| Enamine | EN300-226943-1.0g |
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1241682-38-1 | 95% | 1.0g |
$828.0 | 2024-06-20 | |
| Enamine | EN300-226943-2.5g |
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1241682-38-1 | 95% | 2.5g |
$1623.0 | 2024-06-20 | |
| Enamine | EN300-226943-5.0g |
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1241682-38-1 | 95% | 5.0g |
$2401.0 | 2024-06-20 | |
| Enamine | EN300-226943-10.0g |
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1241682-38-1 | 95% | 10.0g |
$3561.0 | 2024-06-20 | |
| Enamine | EN300-226943-1g |
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1241682-38-1 | 1g |
$828.0 | 2023-09-15 | ||
| Enamine | EN300-226943-5g |
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1241682-38-1 | 5g |
$2401.0 | 2023-09-15 |
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine
Comprehensive Overview of (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine (CAS No. 1241682-38-1)
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine, also known by its CAS number 1241682-38-1, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a fluorinated and methylated aromatic ring, which contribute to its potential therapeutic applications.
The chiral nature of (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine is a critical aspect of its chemical and biological properties. Chirality, or the property of molecules to exist as non-superimposable mirror images, plays a crucial role in drug design and development. The R-enantiomer of this compound has been studied for its specific interactions with biological targets, which can lead to enhanced efficacy and reduced side effects compared to racemic mixtures.
Recent research has focused on the potential of (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine as a lead compound for the development of new therapeutic agents. Studies have shown that this compound exhibits promising activity in various biological assays, including anti-inflammatory, analgesic, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro.
In addition to its anti-inflammatory properties, (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine has also been investigated for its potential as an analgesic agent. Research conducted at the University of California, San Francisco, found that this compound effectively reduced pain responses in animal models of neuropathic pain. The mechanism of action is believed to involve the modulation of nociceptive pathways, making it a promising candidate for the development of novel pain management therapies.
The neuroprotective effects of (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine have also been explored in several studies. A 2023 publication in the Journal of Neurochemistry reported that this compound exhibited neuroprotective activity by reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings suggest that (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine could be a valuable tool in the search for new treatments for these debilitating conditions.
The synthesis and purification of (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine have been optimized using advanced chiral resolution techniques. One common method involves the use of chiral catalysts or resolving agents to selectively produce the desired enantiomer. The purity and enantiomeric excess (ee) of the final product are critical parameters that must be carefully controlled to ensure its suitability for pharmaceutical applications.
In terms of safety and regulatory considerations, (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine has undergone extensive toxicity testing to evaluate its safety profile. Preclinical studies have shown that this compound has a favorable safety margin and does not exhibit significant toxicity at therapeutic doses. However, as with any new chemical entity, ongoing safety monitoring is essential during clinical trials to ensure patient safety.
The clinical development of (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine is currently underway, with several Phase I and II trials underway to assess its efficacy and safety in human subjects. These trials are designed to evaluate the pharmacokinetics, pharmacodynamics, and tolerability of the compound in various disease models. Early results from these trials have been promising, with reports indicating good tolerability and preliminary evidence of therapeutic benefit.
In conclusion, (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine (CAS No. 1241682-38-1) represents a promising lead compound in the development of new therapeutic agents for a range of medical conditions. Its unique chemical structure, combined with its favorable biological properties, makes it an attractive candidate for further research and development. As more data becomes available from ongoing clinical trials, it is likely that this compound will continue to attract significant interest from both academic researchers and pharmaceutical companies alike.
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